molecular formula C18H18O5 B070430 3-(4-Benzyloxyphenyl)pentanedioic acid CAS No. 165119-29-9

3-(4-Benzyloxyphenyl)pentanedioic acid

Cat. No.: B070430
CAS No.: 165119-29-9
M. Wt: 314.3 g/mol
InChI Key: GAAFBVUBUNMNOG-UHFFFAOYSA-N
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Description

3-(4-Benzyloxyphenyl)pentanedioic acid is an organic compound with the molecular formula C18H18O5 and a molecular weight of 314.337 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pentanedioic acid moiety. It is a specialty product often used in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyloxyphenyl)pentanedioic acid typically involves the reaction of 4-(benzyloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyloxyphenyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The carbonyl groups in the pentanedioic acid moiety can be reduced to alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(4-Benzyloxyphenyl)pentanedioic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Benzyloxyphenyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the pentanedioic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Benzyloxyphenyl)pentanedioic acid is unique due to the presence of both a benzyloxy group and a pentanedioic acid moiety

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c19-17(20)10-15(11-18(21)22)14-6-8-16(9-7-14)23-12-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAFBVUBUNMNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650630
Record name 3-[4-(Benzyloxy)phenyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165119-29-9
Record name 3-[4-(Benzyloxy)phenyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Benzyloxybenzaldehyde (50.0 g, Aldrich), ethyl acetoacetate (61.31 g, Aldrich), and piperidine (4.01 lg) were reacted together overnight. The resulting mixture was refluxed for 3-4 hours with ethanol (400 ml) and sodium methoxide (63.63 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
61.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
63.63 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two

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